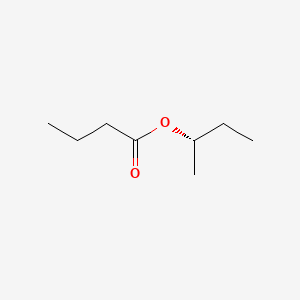
7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRN 4547536 是一种具有独特结构和性质的化学化合物,在各个科学领域都具有重要意义。该化合物以其稳定性和反应活性而闻名,使其能够应用于广泛的领域。
准备方法
合成路线和反应条件
BRN 4547536 的合成通常涉及一系列需要精确条件的化学反应。一种常见的方法是将苯并 (B) 噻吩与氯苯在碱金属氯化物存在下反应。 该反应接着酸化以获得目标产物 .
工业生产方法
在工业环境中,BRN 4547536 的生产采用类似的合成路线进行规模化,但反应条件经过优化,以确保高产率和纯度。该过程涉及对温度、压力以及催化剂的使用进行严格控制,以促进反应。
化学反应分析
反应类型
BRN 4547536 经历各种类型的化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧气或从化合物中去除氢。
还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧气。
取代: 这种反应涉及用另一个原子或原子团取代化合物中的一个原子或原子团。
常见试剂和条件
氧化: 常见试剂包括高锰酸钾和过氧化氢。
还原: 常见试剂包括氢化锂铝和硼氢化钠。
取代: 常见试剂包括卤素和卤代烷。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化反应可能产生羧酸,而还原反应可能产生醇。
科学研究应用
BRN 4547536 在科学研究中具有广泛的应用,包括:
化学: 用作有机合成的试剂以及各种化学反应的催化剂。
生物学: 研究其对生物系统的潜在影响及其在生化分析中的应用。
医学: 研究其潜在的治疗特性及其在药物开发中的应用。
工业: 用于生产各种工业化学品和材料。
作用机制
BRN 4547536 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物通过与这些靶标结合并调节其活性来发挥其作用。这可能导致细胞过程和生化途径的变化,从而导致观察到的效果。
相似化合物的比较
由于其独特的结构和性质,BRN 4547536 与其他类似化合物相比是独特的。一些类似的化合物包括:
苯并 (B) 噻吩衍生物: 这些化合物共享一个相似的核心结构,但在其官能团和反应活性方面有所不同。
氯苯衍生物: 这些化合物具有类似的反应活性,但在其特定化学性质方面有所不同。
BRN 4547536 因其在各种应用中的稳定性和多功能性而脱颖而出,使其成为科学研究和工业过程中的宝贵化合物。
属性
CAS 编号 |
93300-03-9 |
|---|---|
分子式 |
C15H8Cl3N3S |
分子量 |
368.7 g/mol |
IUPAC 名称 |
7-chloro-1-(2,4-dichlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H8Cl3N3S/c16-8-1-3-10(11(18)5-8)15-20-19-14-7-22-13-6-9(17)2-4-12(13)21(14)15/h1-6H,7H2 |
InChI 键 |
LIARFYGIWNXLCI-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


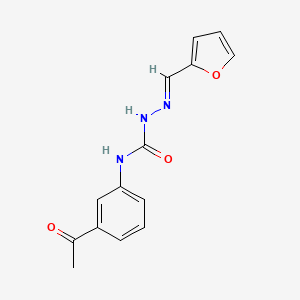

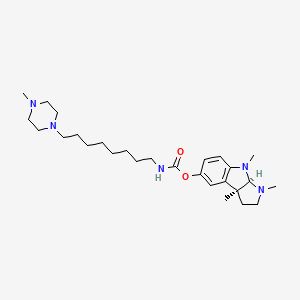
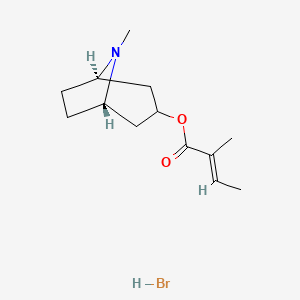
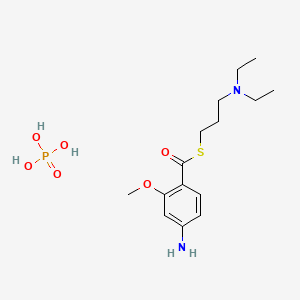

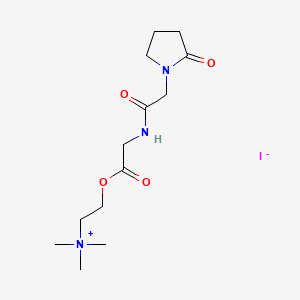
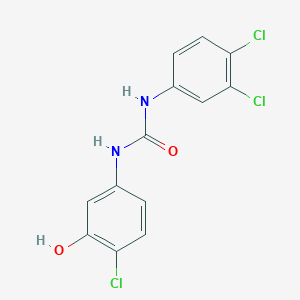
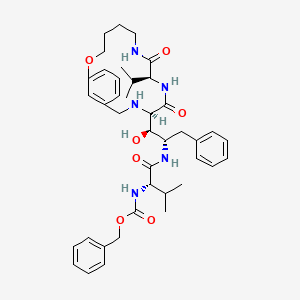


![7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B12743259.png)

